1-Methoxy-4-methylisoquinolin-3-amine
CAS No.: 802888-50-2
Cat. No.: VC2270500
Molecular Formula: C11H12N2O
Molecular Weight: 188.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 802888-50-2 |
|---|---|
| Molecular Formula | C11H12N2O |
| Molecular Weight | 188.23 g/mol |
| IUPAC Name | 1-methoxy-4-methylisoquinolin-3-amine |
| Standard InChI | InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)11(14-2)13-10(7)12/h3-6H,1-2H3,(H2,12,13) |
| Standard InChI Key | SZBIVZONPJSIJP-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(C2=CC=CC=C12)OC)N |
| Canonical SMILES | CC1=C(N=C(C2=CC=CC=C12)OC)N |
Introduction
1-Methoxy-4-methylisoquinolin-3-amine is a synthetic organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. Its CAS number is 802888-50-2 . This compound belongs to the isoquinoline family, which is known for its diverse biological activities, including potential therapeutic applications.
Synthesis of 1-Methoxy-4-methylisoquinolin-3-amine
The synthesis of 1-Methoxy-4-methylisoquinolin-3-amine typically involves multi-step processes. One common method includes the use of methylamine in a Mannich reaction, where an amine reacts with an aldehyde and a ketone to form a β-amino carbonyl compound, which can then be cyclized to form isoquinoline derivatives.
Biological Activity and Potential Applications
Data from studies indicate that analogs of this compound have shown significant activity against certain cancer cell lines, suggesting potential therapeutic applications in oncology. The mechanism of action primarily relates to interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
Spectroscopic Analysis
Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to analyze the structural characteristics and confirm the purity of 1-Methoxy-4-methylisoquinolin-3-amine during synthesis.
Suppliers and Availability
1-Methoxy-4-methylisoquinolin-3-amine is available from several chemical suppliers, including AKSci and Dayang Chem (Hangzhou) Co., Ltd. .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume